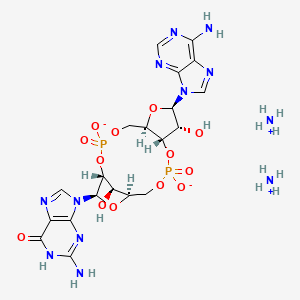

2',3'-cGAMP Ammonium salt

Description

BenchChem offers high-quality 2',3'-cGAMP Ammonium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2',3'-cGAMP Ammonium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H30N12O13P2 |

|---|---|

Molecular Weight |

708.5 g/mol |

IUPAC Name |

diazanium;2-amino-9-[(1R,6R,8R,9R,10S,15R,17R,18R)-8-(6-aminopurin-9-yl)-9,18-dihydroxy-3,12-dioxido-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecan-17-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H24N10O13P2.2H3N/c21-14-8-15(24-3-23-14)29(4-25-8)18-11(32)12-7(41-18)2-39-45(36,37)43-13-10(31)6(1-38-44(34,35)42-12)40-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,10-13,18-19,31-32H,1-2H2,(H,34,35)(H,36,37)(H2,21,23,24)(H3,22,27,28,33);2*1H3/t6-,7-,10-,11-,12-,13-,18-,19-;;/m1../s1 |

InChI Key |

HYNJYAVPXNPUTJ-DQNSRKNCSA-N |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |

Canonical SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)[O-])[O-])O.[NH4+].[NH4+] |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The cGAS-STING Pathway as a Sentinel of Cellular Integrity

An In-Depth Technical Guide to the Mechanism of Action of 2',3'-cGAMP and the cGAS-STING Pathway

This guide provides a comprehensive technical overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, with a particular focus on the mechanism of action of its key second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this pivotal innate immune signaling cascade.

The innate immune system has evolved sophisticated mechanisms to detect invading pathogens and cellular damage. A critical component of this surveillance system is the cGAS-STING pathway, which functions as a primary sensor for cytosolic DNA.[1] The presence of DNA in the cytoplasm is a danger signal, indicating a potential viral or bacterial infection, or cellular stress leading to the release of mitochondrial or nuclear DNA.[2][3] Activation of this pathway culminates in a robust inflammatory response, primarily through the production of type I interferons (IFNs) and other cytokines, which are essential for orchestrating an effective anti-pathogen and anti-tumor defense.[4][5]

Part 1: The Molecular Choreography of cGAS-STING Activation

The activation of the cGAS-STING pathway is a tightly regulated, multi-step process that can be dissected into several key events:

Cytosolic DNA Recognition by cGAS

The sentinel of this pathway is the enzyme cyclic GMP-AMP synthase (cGAS).[6] Normally in a resting state, cGAS becomes activated upon direct binding to double-stranded DNA (dsDNA) in the cytoplasm.[7] This recognition is largely sequence-independent, although there is a preference for longer dsDNA fragments.[5][8] Sources of cytosolic DNA that can trigger cGAS activation are diverse and include:

-

Pathogen-derived DNA: DNA from viruses, bacteria, and other intracellular pathogens.[9]

-

Self-derived DNA: Mitochondrial DNA released during cellular stress or damage, as well as nuclear DNA from ruptured micronuclei or dying cells.[2][3]

Upon binding to dsDNA, cGAS undergoes a significant conformational change and oligomerization, which is essential for its enzymatic activity.[10]

The Synthesis of the Second Messenger: 2',3'-cGAMP

Once activated, cGAS catalyzes the synthesis of the second messenger, 2',3'-cyclic GMP-AMP (2',3'-cGAMP), from ATP and GTP.[10][11] This cyclic dinucleotide is unique in its 2'-5' and 3'-5' mixed phosphodiester linkage, distinguishing it from canonical 3'-5' linked cyclic dinucleotides produced by bacteria.[12] The production of 2',3'-cGAMP serves as a crucial amplification step, translating the detection of a localized DNA threat into a diffusible intracellular signal.[4]

A Note on 2',3'-cGAMP Ammonium Salt in Research:

In a laboratory setting, 2',3'-cGAMP is often supplied as an ammonium salt. The ammonium counter-ion is used to ensure the stability and solubility of the highly polar cGAMP molecule, facilitating its use in in vitro and in vivo experimental systems. When dissolved in aqueous solutions for experiments, the ammonium salt dissociates, leaving the biologically active 2',3'-cGAMP molecule to exert its effects.

STING: The Adaptor Protein and Hub of Downstream Signaling

The primary intracellular receptor for 2',3'-cGAMP is the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[7][13] The binding of 2',3'-cGAMP to the ligand-binding domain of STING induces a profound conformational change in the STING dimer.[8][13] This "closed" conformation is the active state of STING and initiates a series of downstream events.[14]

STING Trafficking and the Formation of a Signaling Complex

Upon activation, STING oligomerizes and translocates from the ER to the Golgi apparatus and perinuclear vesicles.[5][7][14] This trafficking is a critical step, as it facilitates the recruitment and activation of downstream signaling components. At the Golgi, STING is further stabilized through palmitoylation.[5]

The activated STING oligomers serve as a scaffold for the recruitment of TANK-binding kinase 1 (TBK1).[15][16] This recruitment leads to the trans-autophosphorylation and activation of TBK1.[14]

The Final Cascade: IRF3 and NF-κB Activation

Activated TBK1, now in close proximity to STING, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][15] Specifically, TBK1 phosphorylates STING at its C-terminal tail (CTT), creating a docking site for IRF3.[15] TBK1 then phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[15][17]

In the nucleus, the IRF3 dimer acts as a master transcriptional regulator, driving the expression of type I interferons (e.g., IFN-α and IFN-β) and a host of other interferon-stimulated genes (ISGs).[1][5]

In addition to the IRF3 axis, the cGAS-STING pathway can also activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory cytokines.[1][5] This dual activation of IRF3 and NF-κB results in a potent and multifaceted innate immune response.

Visualizing the cGAS-STING Signaling Pathway

The following diagram illustrates the key steps in the cGAS-STING signaling cascade.

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene expression.

Part 2: Experimental Protocols for Studying the cGAS-STING Pathway

Validating the activation and dissecting the mechanism of the cGAS-STING pathway requires robust and reproducible experimental protocols. Below are methodologies for key assays.

In Vitro cGAS Activity Assay

This protocol allows for the direct measurement of 2',3'-cGAMP production by recombinant cGAS in a controlled environment.

Principle: Recombinant cGAS is incubated with dsDNA, ATP, and GTP. The resulting 2',3'-cGAMP is then quantified using a competitive ELISA.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Recombinant human cGAS (e.g., 50 nM)

-

Herring Testis DNA (HT-DNA) (e.g., 1 µg/mL)

-

ATP (e.g., 100 µM)

-

GTP (e.g., 100 µM)

-

Reaction Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

-

Include appropriate controls: no cGAS, no DNA.

-

-

Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by heat inactivation at 95°C for 5 minutes.

-

Quantification of 2',3'-cGAMP:

-

Use a commercially available 2',3'-cGAMP competitive ELISA kit.

-

Follow the manufacturer's instructions to prepare standards and samples.

-

Briefly, the reaction product (containing 2',3'-cGAMP) is added to a plate pre-coated with a 2',3'-cGAMP-specific antibody, along with a HRP-conjugated 2',3'-cGAMP tracer.

-

After incubation and washing, a substrate is added, and the absorbance is measured at 450 nm. The amount of 2',3'-cGAMP in the sample is inversely proportional to the signal.

-

-

Data Analysis: Calculate the concentration of 2',3'-cGAMP produced in each reaction by comparing the absorbance values to the standard curve.

Cellular STING Activation Assay

This protocol assesses the activation of STING in a cellular context by measuring the phosphorylation of STING and its downstream targets.

Principle: Cells are treated with a STING agonist (e.g., 2',3'-cGAMP or a DNA transfection reagent). Cell lysates are then analyzed by Western blotting for the phosphorylation of STING, TBK1, and IRF3.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Plate cells (e.g., THP-1 monocytes or mouse embryonic fibroblasts) in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with the desired STING agonist:

-

2',3'-cGAMP: Use a permeabilizing agent (e.g., digitonin) to deliver 2',3'-cGAMP into the cytoplasm.

-

dsDNA: Transfect cells with a dsDNA stimulus (e.g., HT-DNA) using a lipid-based transfection reagent.

-

-

Incubate for the desired time (e.g., 1-4 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[18]

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against:

-

Phospho-STING (Ser366)

-

Total STING

-

Phospho-TBK1 (Ser172)

-

Total TBK1

-

Phospho-IRF3 (Ser396)[17]

-

Total IRF3

-

A loading control (e.g., β-actin or GAPDH)

-

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis: Densitometric analysis can be performed to quantify the changes in protein phosphorylation relative to the total protein levels.

Visualizing the STING Activation Western Blot Workflow

The following diagram outlines the experimental workflow for assessing STING activation via Western blotting.

Sources

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. geneonline.com [geneonline.com]

- 3. Frontiers | The Cytosolic DNA-Sensing cGAS-STING Pathway in Liver Diseases [frontiersin.org]

- 4. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. The cytosolic DNA-sensing cGAS-STING pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation and Function of the cGAS-STING Pathway: Mechanisms, Post-Translational Modifications, and Therapeutic Potential in Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cGAS–STING, an important signaling pathway in diseases and their therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 13. Activation of STING Based on Its Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent progress on the activation of the cGAS–STING pathway and its regulation by biomolecular condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TBK1 recruitment to STING activates both IRF3 and NF-κB that mediate immune defense against tumors and viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Frontiers | The STING/TBK1/IRF3/IFN type I pathway is defective in cystic fibrosis [frontiersin.org]

- 18. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Biological Role of 2',3'-cGAMP in Innate Immunity: A Technical Guide

Executive Summary

2',3'-cyclic GMP-AMP (2',3'-cGAMP) represents a paradigm shift in our understanding of innate immune signaling. Unlike canonical bacterial cyclic dinucleotides (CDNs) which possess symmetric 3'-5' linkages, mammalian 2',3'-cGAMP is characterized by a unique mixed phosphodiester linkage (2'-5' and 3'-5'). This structural distinction is not merely chemical trivia; it is the evolutionary key that allows 2',3'-cGAMP to bind the STING adaptor with nanomolar affinity—significantly higher than its bacterial counterparts.

This guide dissects the mechanistic role of 2',3'-cGAMP as a second messenger and an intercellular "immunotransmitter."[1][2] It provides researchers with actionable protocols for quantification and functional validation, bridging the gap between molecular biology and therapeutic development.

Structural Biochemistry & Synthesis Mechanism

The 2'-5' Linkage Advantage

Upon binding to cytosolic double-stranded DNA (dsDNA), the enzyme cGAS (cyclic GMP-AMP synthase) undergoes a conformational change that activates its catalytic pocket. It condenses ATP and GTP to form 2',3'-cGAMP.[2][3]

-

Chemical Specificity: The bond between Guanosine (G) and Adenosine (A) involves the 2'-OH of G and the 5'-phosphate of A (2'-5' linkage). The closing bond involves the 3'-OH of A and the 5'-phosphate of G (3'-5' linkage).

-

Biological Consequence: This specific topology organizes the molecule into a rigid conformation that perfectly complements the V-shaped binding pocket of the STING dimer. Structural studies confirm that this linkage induces a deeper, more stable closure of the STING "lid," triggering the conformational rotation required for downstream signaling.

Comparative Affinity Data

The following table summarizes the binding affinities of various CDNs to the STING receptor, highlighting the evolutionary optimization of 2',3'-cGAMP.

| Ligand | Origin | Phosphodiester Linkages | STING Binding Affinity ( | Potency (Relative) |

| 2',3'-cGAMP | Mammalian (cGAS) | 2'-5' , 3'-5' | ~4 nM | High (100%) |

| 3',3'-cGAMP | Bacterial / Synthetic | 3'-5', 3'-5' | ~1.2 | Low (<1%) |

| c-di-GMP | Bacterial | 3'-5', 3'-5' | > 1 | Low |

| c-di-AMP | Bacterial | 3'-5', 3'-5' | > 1 | Low |

The cGAS-STING Signaling Architecture[4][5][6][7]

The propagation of the 2',3'-cGAMP signal is a tightly regulated cascade involving organelle trafficking and kinase recruitment.

Signaling Cascade Diagram

The following diagram illustrates the sequential activation from DNA sensing to transcriptional response.

Figure 1: The cGAS-STING signaling axis. 2',3'-cGAMP acts as the pivotal bridge between cytosolic DNA detection and the nuclear immune response.[2][4][5][6][7]

Mechanism of Action[1][2][3][8][9][10][11][12][13]

-

Synthesis: cGAS is activated by DNA-induced oligomerization.

-

Activation: 2',3'-cGAMP binds STING residing in the Endoplasmic Reticulum (ER).[8][4]

-

Trafficking: Ligand binding triggers STING translocation to the Golgi apparatus via COPII vesicles.[4]

-

Signal Transduction: At the Golgi, STING recruits TBK1, which phosphorylates STING and subsequently IRF3.[4]

-

Output: Phospho-IRF3 dimerizes and enters the nucleus to drive Type I Interferon (IFN-

) expression.[9][4]

Regulation and Metabolism

Unchecked cGAMP signaling can lead to autoimmunity (e.g., Aicardi-Goutières Syndrome). Therefore, degradation mechanisms are critical.

-

ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1): This is the primary extracellular hydrolase for 2',3'-cGAMP.[2][10] It cleaves the phosphodiester bonds, converting cGAMP into AMP and GMP. High ENPP1 expression in tumors is a mechanism of immune evasion, preventing the "immunotransmitter" effect of cGAMP on infiltrating T-cells.

-

Viral Poxins: Certain viruses (e.g., Poxviruses) encode nucleases specifically designed to degrade 2',3'-cGAMP, effectively neutralizing the host's innate alarm system.

Experimental Methodologies

For drug development and mechanistic studies, accurate detection and functional validation of 2',3'-cGAMP are prerequisites.

Protocol A: Quantification via LC-MS/MS

Target Audience: Analytical Chemists & Bio-analytical Scientists

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for specificity and sensitivity.

Reagents:

-

Extraction Buffer: Acetonitrile:Methanol:Water (2:2:1 v/v/v), pre-chilled to -20°C.

-

Internal Standard (IS):

N/

Workflow:

-

Cell Lysis: Wash cells (approx.

) with cold PBS. Add 500 -

Disruption: Scrape cells and transfer to a microcentrifuge tube. Vortex vigorously for 30 seconds.

-

Freeze-Thaw: Perform two cycles of freeze-thaw (liquid nitrogen / 37°C water bath) to ensure complete membrane rupture.

-

Clarification: Centrifuge at 14,000

g for 10 minutes at 4°C. -

Supernatant Processing: Transfer supernatant to a new tube. Evaporate to dryness using a vacuum concentrator (SpeedVac).

-

Reconstitution: Reconstitute the pellet in 100

L of HPLC-grade water. -

Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Transition for 2',3'-cGAMP: m/z 675.1

524.1 (loss of guanine) or 476.1.

-

Protocol B: Functional STING Activation Assay

Target Audience: Cell Biologists & Pharmacologists

To screen for STING agonists or inhibitors, a reporter system is more high-throughput than Western blotting.

System: THP-1 Dual™ Cells (InvivoGen) or equivalent ISRE-Luciferase reporter lines.

Workflow:

-

Seeding: Plate reporter cells at

cells/well in a 96-well plate. -

Treatment:

-

Agonist Screen: Add compounds directly to the media.

-

Pathway Validation: Permeabilize cells with digitonin (5

g/mL) if delivering non-permeable natural cGAMP, or use membrane-permeable analogs.

-

-

Incubation: Incubate for 20–24 hours at 37°C, 5% CO

. -

Readout: Add Luciferase detection reagent (e.g., QUANTI-Luc). Measure luminescence immediately.

-

Validation: Normalize data to cell viability (e.g., using CellTiter-Glo) to rule out cytotoxicity.

Therapeutic Implications

The cGAS-STING pathway is a "hot" target in immuno-oncology.[5]

-

STING Agonists: Synthetic analogs of 2',3'-cGAMP (e.g., ADU-S100) are designed to be resistant to ENPP1 hydrolysis, prolonging the immune signal within the tumor microenvironment.

-

ENPP1 Inhibitors: By blocking the degradation of endogenous cGAMP, these small molecules aim to restore the natural "immunotransmitter" function, allowing cGAMP produced by cancer cells to activate neighboring dendritic cells.

Experimental Workflow Visualization

The following diagram outlines the logical flow for validating a STING-targeting compound.

Figure 2: Integrated screening workflow for STING modulators. Combining reporter output with viability and biochemical verification ensures robust hit identification.

References

-

Ablasser, A., et al. (2013). "cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING."[3][5][10] Nature. Link

-

Gao, P., et al. (2013). "Cyclic GMP-AMP synthase is an innate immune sensor of HIV and other retroviruses." Science. Link

-

Li, L., et al. (2014). "Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs." Nature Chemical Biology. Link

-

Carozza, J.A., et al. (2020). "2'3'-cGAMP is an immunotransmitter produced by cancer cells and regulated by ENPP1." Nature. Link

-

Diner, E.J., et al. (2013). "The innate immune DNA sensor cGAS produces a noncanonical cyclic dinucleotide that activates human STING."[3][5] Cell Reports. Link

Sources

- 1. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-based mechanisms of 2′3′-cGAMP intercellular transport in the cGAS-STING immune pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 4. Demystifying the cGAS-STING pathway: precision regulation in the tumor immune microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cancer immunotherapy strategies that target the cGAS-STING pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. pnas.org [pnas.org]

Introduction: The Critical Role of 2',3'-cGAMP in Innate Immunity

An In-Depth Technical Guide to 2',3'-cGAMP Salt Forms: A Comparative Analysis for Researchers

The discovery of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway has revolutionized our understanding of innate immunity.[1][2] Cytosolic DNA, a hallmark of many viral and bacterial infections, as well as cellular damage and cancer, is detected by cGAS, which then synthesizes the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[3] This cyclic dinucleotide is a potent agonist of the STING protein, initiating a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, thereby orchestrating a robust immune response.[4][5] As researchers and drug developers increasingly harness the therapeutic potential of the cGAS-STING pathway, a detailed understanding of the tools used to probe this pathway is paramount.[6] 2',3'-cGAMP is commercially available in different salt forms, most commonly as a sodium salt and occasionally as an ammonium salt. The choice of salt form can have subtle but significant implications for experimental design, execution, and data interpretation. This guide provides a comprehensive technical comparison of 2',3'-cGAMP ammonium and sodium salts to empower researchers in making informed decisions for their specific applications.

The cGAS-STING Signaling Pathway

The activation of the innate immune response by cytosolic DNA is a fundamental defense mechanism. The cGAS-STING pathway is central to this process.

Caption: The cGAS-STING signaling pathway.

2',3'-cGAMP Sodium Salt: The Well-Characterized Standard

The sodium salt of 2',3'-cGAMP is the most widely used and extensively characterized form of this second messenger. Its prevalence in the literature and commercial availability make it the de facto standard for in vitro and in vivo studies of the STING pathway.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2',3'-cGAMP sodium salt is crucial for its effective use in research.

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₂₂N₁₀Na₂O₁₃P₂ | [1] |

| Molecular Weight | 718.4 g/mol | [1] |

| Appearance | White to beige powder | [7] |

| Purity | Typically ≥98% (by HPLC) | [8] |

| Solubility | - Water: ≥ 10 mg/mL- DMSO: ≥ 50 mg/mL | [1] |

| Storage | Lyophilized powder: -20°C for up to 24 months. In solution: -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles. | [1] |

Biological Activity

2',3'-cGAMP sodium salt is a high-affinity agonist for STING. The binding affinity for human STING is reported to be in the low nanomolar range, with a dissociation constant (Kd) of approximately 3.79 nM.[8][9] This high affinity makes it a potent activator of the downstream signaling cascade, leading to the induction of type I interferons and other pro-inflammatory cytokines.[5] Its biological activity has been validated in a multitude of experimental systems, including cell-based assays and in vivo models.[10][11]

Applications

The well-defined properties and proven biological activity of 2',3'-cGAMP sodium salt have led to its widespread use in various research applications:

-

Probing the cGAS-STING Pathway: It is the standard tool for activating the STING pathway to study its downstream effects.[7]

-

Adjuvant Development: Its ability to potently stimulate an immune response makes it a promising candidate for vaccine adjuvants.[12][10]

-

Cancer Immunotherapy: As a STING agonist, it is being investigated for its potential to induce anti-tumor immunity.[4][12]

-

High-Throughput Screening: Its solubility and stability in aqueous solutions make it suitable for use in high-throughput screening assays to identify novel modulators of the STING pathway.

2',3'-cGAMP Ammonium Salt: A Less Common Alternative

The ammonium salt of 2',3'-cGAMP is less common and not as extensively characterized as the sodium salt. Its primary documented use is as a deuterated internal standard for quantification by mass spectrometry. However, understanding its potential properties is valuable for researchers who may encounter this salt form or consider its use in specific applications.

Physicochemical Properties: An Extrapolated View

Direct, comprehensive data on the physicochemical properties of non-deuterated 2',3'-cGAMP ammonium salt is scarce. However, we can infer some properties based on general chemical principles and the behavior of other ammonium salts of nucleotides.

| Property | Expected Characteristics and Considerations |

| Molecular Formula | C₂₀H₂₄N₁₀O₁₃P₂ · 2NH₄ |

| Molecular Weight | ~708.5 g/mol |

| Solubility | Expected to be highly soluble in water. The ammonium counter-ion generally imparts good aqueous solubility to organic molecules.[13] |

| pH of Solution | An aqueous solution of 2',3'-cGAMP ammonium salt is expected to be slightly acidic due to the hydrolysis of the ammonium ion (NH₄⁺ ⇌ NH₃ + H⁺). This is in contrast to the sodium salt, which would produce a more neutral solution. This pH difference could be a consideration in unbuffered solutions or for pH-sensitive assays.[14] |

| Stability | The stability of the 2',3'-cGAMP molecule itself is unlikely to be significantly different between the sodium and ammonium salt forms when stored under appropriate conditions (lyophilized and protected from moisture). |

Potential Implications of the Ammonium Counter-ion

The primary difference between the two salt forms is the counter-ion: Na⁺ versus NH₄⁺. While often considered an "innocent" bystander, the counter-ion can have implications in certain experimental contexts.[15][16][17]

-

Mass Spectrometry: In mass spectrometry, the use of ammonium salts is often preferred over sodium salts. Sodium ions have a high propensity to form adducts with the analyte, leading to a distribution of the signal across multiple species ([M+Na]⁺, [M+2Na-H]⁺, etc.). This can complicate data interpretation and reduce the intensity of the desired molecular ion peak. Ammonium ions, being more volatile, are less likely to form persistent adducts, often resulting in cleaner mass spectra with a more prominent protonated molecular ion ([M+H]⁺).

-

Biological Systems: In most cell culture and in vivo applications, the low concentrations of counter-ions introduced with the 2',3'-cGAMP are unlikely to have a significant biological effect, as they will be vastly outnumbered by the ions already present in the physiological buffers. However, it is worth noting that ammonium ions can have biological effects at higher concentrations, such as altering intracellular pH.[14] For highly sensitive or specialized assays, this could be a consideration.

-

Chemical Synthesis and Purification: The choice of salt form can be a consequence of the synthetic and purification procedures used. For instance, the use of ammonium-containing buffers during purification might lead to the isolation of the ammonium salt.[18]

Experimental Protocols

Preparation of Stock Solutions

A critical first step in any experiment is the accurate preparation of stock solutions.

2',3'-cGAMP Sodium Salt:

-

Determine the required concentration and volume: For a 10 mM stock solution, you will need to dissolve the appropriate amount of 2',3'-cGAMP sodium salt (MW: 718.4 g/mol ) in a suitable solvent.

-

Solvent Selection:

-

For cell-based assays: Use sterile, nuclease-free water or a buffer compatible with your experimental system (e.g., PBS).

-

For other applications: DMSO can be used to achieve higher stock concentrations.[1]

-

-

Procedure: a. Briefly centrifuge the vial of lyophilized powder to ensure all the material is at the bottom. b. Aseptically add the calculated volume of solvent to the vial. c. Vortex gently until the powder is completely dissolved. d. Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. e. Store the aliquots at -20°C for up to one month.[1]

2',3'-cGAMP Ammonium Salt:

The procedure for preparing a stock solution of the ammonium salt is expected to be identical to that of the sodium salt, with the key difference being the molecular weight used for calculations (~708.5 g/mol ). Given the potential for a slightly acidic pH, it is advisable to use a buffered solution if pH is a critical parameter for the downstream application.

In Vitro STING Activation Assay

This protocol provides a general framework for activating the STING pathway in a cell-based assay.

Caption: A generalized workflow for an in vitro STING activation assay.

-

Cell Seeding: Seed a suitable reporter cell line (e.g., THP-1 monocytes) in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Reagent Preparation: Prepare serial dilutions of the 2',3'-cGAMP stock solution in the appropriate cell culture medium.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2',3'-cGAMP. Include a vehicle-only control.

-

Incubation: Incubate the cells for a period sufficient to allow for STING activation and the production of downstream effectors (typically 6-24 hours).

-

Analysis:

-

Cytokine Production: Collect the cell culture supernatant and quantify the amount of secreted type I interferons (e.g., IFN-β) using an ELISA kit.

-

Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of interferon-stimulated genes (ISGs).

-

Signaling Pathway Activation: Lyse the cells and perform Western blotting to detect the phosphorylation of key signaling proteins such as TBK1 and IRF3.

-

Conclusion: Making an Informed Choice

For the vast majority of applications, 2',3'-cGAMP sodium salt is the recommended choice due to its extensive characterization, proven biological activity, and widespread availability. Its properties are well-documented, providing a solid foundation for reproducible research.

2',3'-cGAMP ammonium salt , while less common, may be a consideration in specific contexts, particularly in mass spectrometry-based analyses where minimizing sodium adducts is a priority. When using the ammonium salt, researchers should be mindful of the potential for a slightly acidic pH in unbuffered solutions and use the correct molecular weight for concentration calculations.

Ultimately, the choice of salt form should be guided by the specific requirements of the experiment. By understanding the subtle yet important differences between these two forms of a critical immune signaling molecule, researchers can enhance the precision and reliability of their investigations into the cGAS-STING pathway.

References

-

Li, A., & Chen, Z. J. (2022). 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis. Angewandte Chemie International Edition, 61(11), e202113334. [Link]

-

Wang, Y., et al. (2023). Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation. ACS Central Science, 9(12), 2535-2542. [Link]

-

Li, Y., & Meng, L. (2024). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression. Acta Pharmacologica Sinica, 45(1), 22-31. [Link]

-

Bio-Techne. (n.d.). 2',3'-cGAMP sodium salt. Retrieved February 6, 2026, from [Link]

-

Hartl, M., & Shamon, S. (2016). The Chemistry of the Noncanonical Cyclic Dinucleotide 2'3'-cGAMP and Its Analogs. Methods in Enzymology, 572, 33-55. [Link]

-

Pessel, M., et al. (2024). Advances in the Synthesis of Biologically Active Quaternary Ammonium Compounds. International Journal of Molecular Sciences, 25(9), 4649. [Link]

-

Fu, Y., et al. (2022). Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation. Biochemical Pharmacology, 198, 114934. [Link]

-

Morehouse, B. R., et al. (2023). Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication. Cell, 186(16), 3449-3461.e16. [Link]

-

Li, C., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Journal of Chromatography B, 1110-1111, 137-144. [Link]

-

Zhang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. Biomolecules, 15(1), 1567. [Link]

-

Zhang, Y., et al. (2025). The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. ResearchGate. [Link]

-

ResearchGate. (2015). What is the difference between ammonium chloride and sodium chloride? Retrieved February 6, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Chapter 3: Nucleosides and Nucleotides. Retrieved February 6, 2026, from [Link]

-

Jasiński, M., et al. (2020). The Role of Counter-Ions in Peptides—An Overview. Molecules, 25(24), 5849. [Link]

Sources

- 1. 2â3â-cGAMP (sodium salt) | Cell Signaling Technology [cellsignal.com]

- 2. Orthogonal Hydroxyl Functionalization of cGAMP Confers Metabolic Stability and Enables Antibody Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2',3'-Cyclic GMP-AMP Dinucleotides for STING-Mediated Immune Modulation: Principles, Immunotherapeutic Potential, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): the cell autonomous and non-autonomous roles in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Bacterial cGAS-like enzymes produce 2′,3′-cGAMP to activate an ion channel that restricts phage replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ≥98% (HPLC), STimulator of INterferon Genes (STING) pathway agonist , powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2',3'-cGAMP sodium salt | STING-Dependent Signaling | Tocris Bioscience [tocris.com]

- 9. bio-techne.com [bio-techne.com]

- 10. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 11. 2',3'-cGAMP, sodium salt | AAT Bioquest [aatbio.com]

- 12. Second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP): Synthesis, transmission, and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The Effects of Counter-Ions on Peptide Structure, Activity, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

non-canonical cyclic dinucleotide 2',3'-cGAMP signaling pathway

Content Type: Technical Whitepaper & Experimental Guide Audience: Senior Researchers, Biochemists, and Drug Discovery Scientists

Executive Summary

The discovery of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) fundamentally shifted our understanding of innate immunity, identifying a distinct metazoan second messenger that diverges from bacterial cyclic dinucleotides (CDNs). Unlike bacterial 3',3'-linked CDNs, mammalian 2',3'-cGAMP contains a unique phosphodiester linkage between the 2'-OH of GMP and the 5'-phosphate of AMP. This non-canonical structure confers exceptionally high affinity for the Stimulator of Interferon Genes (STING) adaptor, driving a potent Type I interferon response. This guide dissects the structural biochemistry, signal transduction mechanics, and validated experimental protocols for quantifying and manipulating this pathway in therapeutic contexts.

Structural Biochemistry & Synthesis

The Non-Canonical Linkage

The defining feature of the mammalian cGAS product is the mixed linkage. While bacterial CDNs (c-di-GMP, c-di-AMP) utilize symmetric 3'-5' phosphodiester bonds, the enzyme cyclic GMP-AMP synthase (cGAS) catalyzes a two-step reaction to form 2',3'-cGAMP:[1]

-

Step 1: GTP + ATP → linear pppG(2'-5')pA + PPi

-

Step 2: Cyclization via the 3'-OH of AMP attacking the α-phosphate of GMP → cyclic[G(2',5')pA(3',5')p] + PPi.

This 2'-5' linkage induces a specific conformational rigidity that optimizes binding to the STING dimer, functioning as a "conformational key" that unlocks the STING activation loop more effectively than bacterial CDNs.

Regulation via ENPP1

Unlike cAMP or cGMP, which are degraded by intracellular phosphodiesterases (PDEs), 2',3'-cGAMP is primarily hydrolyzed by ENPP1 (Ectonucleotide Pyrophosphatase/Phosphodiesterase 1) . ENPP1 is an extracellular and ER-lumenal enzyme. This compartmentalization suggests that 2',3'-cGAMP is relatively stable in the cytosol until it is transported out of the cell (via SLC19A1 or gap junctions) or into the ER, preventing premature signal termination.

Table 1: Comparative Biochemistry of Cyclic Dinucleotides

| Feature | Mammalian 2',3'-cGAMP | Bacterial 3',3'-cGAMP |

| Linkage 1 | G(2')-p-(5')A | G(3')-p-(5')A |

| Linkage 2 | A(3')-p-(5')G | A(3')-p-(5')G |

| STING Affinity ( | ~4 nM (High Affinity) | ~1.2 µM (Low Affinity) |

| Primary Hydrolase | ENPP1 | Bacterial PDEs (e.g., V-cGAP) |

| Induction Potency | High (Robust IFN-β) | Low to Moderate |

Signal Transduction Mechanism

The STING Conformational Switch

Upon binding 2',3'-cGAMP, the STING dimer (localized to the ER membrane) undergoes a radical conformational change. The ligand-binding domain rotates approximately 180° relative to the transmembrane domain.[2] This rotation creates a high-order oligomerization platform that permits the recruitment of TBK1 (TANK-binding kinase 1) .

Downstream Cascade

-

TBK1 Recruitment: The C-terminal tail of STING binds TBK1.

-

IRF3 Activation: TBK1 phosphorylates STING, which then recruits IRF3.[3][4] TBK1 subsequently phosphorylates IRF3.[3][4]

-

Nuclear Translocation: Phospho-IRF3 dimerizes and translocates to the nucleus to drive Type I Interferon (IFN) gene expression.

-

NF-κB Axis: Parallel activation of IKK leads to NF-κB nuclear translocation, driving proinflammatory cytokine production (IL-6, TNF-α).

Diagram 1: The cGAS-STING Signaling Cascade

Caption: Mechanistic flow of cGAS activation, 2',3'-cGAMP synthesis, and bifurcated downstream signaling to IRF3 and NF-κB.

Experimental Methodologies

Protocol A: Quantitative LC-MS/MS Analysis of 2',3'-cGAMP

Objective: Precise quantification of cytosolic 2',3'-cGAMP levels in cell lysates. Causality: LC-MS/MS is preferred over ELISA due to the structural similarity between 2',3'-cGAMP and other nucleotides, which can cause cross-reactivity in antibody-based assays.

Reagents & Standards

-

Internal Standard (IS): 15N-labeled 2',3'-cGAMP or bacterial 3',3'-cGAMP (if chromatographic separation is sufficient).

-

Extraction Solvent: 40:40:20 Acetonitrile:Methanol:Water (v/v/v), pre-chilled to -20°C.

Step-by-Step Workflow

-

Cell Lysis & Quenching:

-

Wash cells (1x10^6) with cold PBS.

-

Add 300 µL cold Extraction Solvent containing 50 nM Internal Standard.

-

Why: The organic solvent immediately quenches metabolic activity (preventing degradation) and precipitates proteins.

-

-

Homogenization:

-

Scrape cells and transfer to a microcentrifuge tube.

-

Vortex vigorously for 30 seconds; incubate on ice for 10 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Supernatant Processing:

-

Transfer supernatant to a new tube.

-

Evaporate to dryness using a SpeedVac (no heat).

-

Reconstitute in 100 µL water (LC-MS grade).

-

-

LC-MS/MS Acquisition:

-

Column: C18 Reverse Phase (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: (A) 0.1% Formic acid in water, (B) Acetonitrile.

-

MRM Transitions (Positive Mode):

-

Target (2',3'-cGAMP): m/z 675.1 → 476.1 (Quantifier), 675.1 → 524.1 (Qualifier).

-

IS (3',3'-cGAMP): m/z 675.1 → 476.1 (Note: Differentiate by Retention Time) OR use heavy isotope transitions.

-

-

-

Self-Validation Check:

-

The retention time of the endogenous peak must match the synthetic 2',3'-cGAMP standard exactly.

-

The ratio of Quantifier/Qualifier ions must be consistent (<15% deviation) to ensure peak purity.

-

Diagram 2: LC-MS/MS Workflow

Caption: Step-by-step extraction and detection workflow for mass spectrometry-based cGAMP quantification.

Protocol B: STING Activation Assay (Western Blot)

Objective: Verify functional activation of the pathway.[5] Critical Markers:

-

p-STING (Ser366): Direct indicator of STING activation.

-

p-TBK1 (Ser172): Upstream kinase activity.

-

p-IRF3 (Ser396): Downstream transcription factor activation.

Validation Step: Always include a STING-knockout (KO) cell line or a cGAS-KO line stimulated with exogenous cGAMP (via digitonin permeabilization) to confirm specificity of the phosphorylation bands.

Therapeutic Targeting and Challenges

Agonist Development

Direct administration of natural 2',3'-cGAMP is limited by:

-

Poor Membrane Permeability: Being a negatively charged dinucleotide, it cannot passively cross the cell membrane.

-

Enzymatic Degradation: Rapid hydrolysis by ENPP1 in the extracellular space.

Strategies:

-

Phosphothioate Analogs: Replacing non-bridging oxygens with sulfur (e.g., 2'3'-cGsAsMP) confers resistance to ENPP1 hydrolysis.

-

Non-Nucleotide Agonists: Small molecules (e.g., amidobenzimidazoles) designed to bind the STING pocket and induce the active "closed" conformation without the liability of the phosphate backbone.

Challenges in Drug Development

-

The "Bell-Shaped" Response: High doses of STING agonists can lead to T-cell apoptosis rather than activation, requiring precise dosing windows.

-

Haplotype Variance: Human STING exists in multiple allelic variants (e.g., HAQ, R232). Therapeutic agents must be tested against these variants to ensure broad efficacy.

References

-

Cyclic GMP-AMP Synthase is a Cytosolic DNA Sensor That Activates the Type I Interferon Pathway. Science. [Link]

-

Structural Analysis of Human STING Activation by Cyclic GMP-AMP. Nature. [Link]

-

Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects. Science. [Link]

-

ENPP1 is an Innate Immune Checkpoint of the Anticancer cGAS-STING Pathway. Nature Immunology. [Link]

-

Quantification of 2'3'-cGAMP by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Bio-protocol. [Link]

-

2'3'-cGAMP is an Immunotransmitter Produced by Cancer Cells and Regulated by ENPP1. Nature. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Cryo-EM structures of STING reveal its mechanism of activation by cyclic GMP–AMP - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer [frontiersin.org]

- 4. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

2',3'-cGAMP ammonium salt molecular weight and CAS number

The following technical guide details the physicochemical properties, mechanistic role, and experimental handling of 2',3'-cGAMP ammonium salt .

High-Affinity STING Agonist & Innate Immunity Probe [1][2][3]

Executive Summary

2',3'-cyclic GMP-AMP (2',3'-cGAMP) is a mammalian cyclic dinucleotide (CDN) that functions as a potent second messenger in the innate immune system.[1][2][3][4] Unlike bacterial CDNs (which typically possess 3'-5' linkages), 2',3'-cGAMP contains a unique mixed phosphodiester linkage (one 2'-5' and one 3'-5').[1][2][3] This structural specificity allows it to bind the STING (Stimulator of Interferon Genes) adaptor protein with high affinity (

The ammonium salt form is frequently utilized in research due to its favorable solubility profile in aqueous buffers compared to the free acid, facilitating cellular delivery and biochemical assays.[1][2][3]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The distinction between the free acid and the ammonium salt is critical for accurate molarity calculations.[2][3] While the CAS number 1441190-66-4 is often used generically for 2',3'-cGAMP, it technically refers to the free acid or the anionic core.[1][2]

Key Data Table[1][2][3]

| Property | Free Acid | Ammonium Salt (Typical Formulation) |

| CAS Number | 1441190-66-4 | 1441190-66-4 (Generic)* |

| Formula | ||

| Molecular Weight | 674.41 g/mol | ~708.47 g/mol (Stoichiometric)** |

| Solubility | Moderate (pH dependent) | High (>50 mM in Water/PBS) |

| Appearance | White to off-white powder | White lyophilized solid |

| Stability | Hygroscopic; store at -20°C | Stable lyophilized; -80°C in solution |

*Note: A specific CAS for the ammonium salt (distinct from the free acid) is not widely established in public registries; suppliers typically reference the free acid CAS.[2][3] The sodium salt has a specific CAS: 2734858-36-5.

**Note: The exact MW of the ammonium salt depends on the degree of hydration and ammonia stoichiometry (typically

Mechanistic Context: The cGAS-STING Pathway[1][2][4][5][9]

2',3'-cGAMP is the endogenous ligand for STING.[1][2][4][5][6] It is synthesized by the enzyme cGAS (cyclic GMP-AMP synthase) upon binding to cytosolic double-stranded DNA (dsDNA)—a hallmark of viral infection or genomic instability.[1][2][3]

Signaling Cascade Diagram

Figure 1: The cGAS-STING signaling cascade. 2',3'-cGAMP acts as the critical bridge between DNA sensing and immune activation.[1][2][3][4][7]

Experimental Application Guide

Handling & Storage Protocols

To maintain the integrity of the unique phosphodiester bonds (which are susceptible to hydrolysis), strict handling is required.[1][2][3]

-

Reconstitution:

-

Centrifuge the vial briefly before opening to settle the lyophilized powder.[1][2][3]

-

Dissolve in endotoxin-free water or PBS (pH 7.4) to a stock concentration of 1 mg/mL (approx. 1.4 mM) .[2][3]

-

Critical: Avoid buffers with low pH (< 6.[2]0) as this accelerates hydrolysis of the phosphodiester bond.[2][3]

-

-

Storage:

In Vitro Activation Workflow

2',3'-cGAMP is negatively charged and does not cross the cell membrane efficiently via passive diffusion.[1][2][3] For robust activation in cell culture, permeabilization or transfection reagents are often necessary.[1][2][3]

Method A: Digitizing Permeabilization (High Efficiency)

This method is preferred for rapid kinetic studies (e.g., phosphorylation assays).[1][2][3]

-

Prepare Buffer: 50 mM HEPES (pH 7.0), 100 mM KCl, 3 mM MgCl₂, 0.1 mM DTT, 85 mM Sucrose, 0.2% BSA, 1 mM ATP, and 10 µg/mL Digitonin .[1][2][3]

-

Incubation: Suspend cells (

/mL) in buffer containing 100 nM – 10 µM 2',3'-cGAMP . -

Timing: Incubate for 10–30 minutes at 37°C.

-

Wash: Replace with normal growth media and incubate for downstream readout (2–4 hours for phosphorylation, 12–24 hours for reporter assays).

Method B: Lipid Transfection (Standard)

Use reagents like Lipofectamine 2000/3000 or specialized CDN transfection reagents.[2][3]

Experimental Workflow Diagram

Figure 2: Standard experimental workflow for utilizing 2',3'-cGAMP in cellular assays.

Quality Control & Validation

Researchers must validate the integrity of 2',3'-cGAMP, especially if the stock has been stored for >3 months.[1][2][3]

-

UV Absorption: Measure absorbance at 260 nm (

). -

HPLC/LC-MS:

References

-

Zhang, X., et al. (2013).[1][2][3][4] Cyclic GMP-AMP containing mixed phosphodiester linkages is an endogenous high-affinity ligand for STING.[1][2][4][8] Molecular Cell, 51(2), 226-235.[1][2][3][4]

-

Ablasser, A., et al. (2013).[1][2][3] cGAS produces a 2'-5'-linked cyclic dinucleotide second messenger that activates STING.[1][2][3][4] Nature, 498(7454), 380-384.[1][2][3] [1][2]

-

Diner, E. J., et al. (2013).[1][2][3] The innate immune DNA sensor cGAS produces a noncanonical cyclic dinucleotide that activates human STING.[1][2][3][4][7] Cell Reports, 3(5), 1355-1361.[1][2][3]

-

PubChem Compound Summary. (n.d.). 2',3'-cGAMP. National Center for Biotechnology Information.[1][2] [1][2]

Sources

- 1. 2'3'-Cyclic guanosine monophosphate-adenosine monophosphate | C20H24N10O13P2 | CID 135564529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ≥98% (HPLC), STimulator of INterferon Genes (STING) pathway agonist , powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2'3'-cGAMP Sodium Salt | C20H22N10Na2O13P2 | CID 137025392 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 2',3'-cGAMP sodium salt | STING Agonists: Tocris Bioscience [rndsystems.com]

Methodological & Application

Application Note: Preparation and Handling of 2',3'-cGAMP Ammonium Salt Stock Solutions

Abstract

This guide provides a rigorous technical protocol for the preparation, verification, and storage of 2',3'-cyclic GMP-AMP (2',3'-cGAMP) ammonium salt . While the sodium salt is common, the ammonium salt variant is frequently utilized in applications requiring volatile counter-ions (e.g., LC-MS based pharmacokinetics) or specific solubility profiles.[1] This protocol addresses the critical challenge of stoichiometric variability in ammonium salts and establishes a self-validating workflow to ensure assay reproducibility in STING-dependent signaling studies.

Introduction: The Biological Imperative

2',3'-cGAMP is a non-canonical cyclic dinucleotide (CDN) serving as the endogenous second messenger for the cGAS-STING pathway .[1][2] Unlike bacterial 3',3'-CDNs, the mammalian 2',3'-cGAMP contains a unique

Upon binding, STING undergoes a conformational shift, polymerizes, and translocates from the ER to the Golgi, recruiting TBK1 and IRF3 to induce Type I Interferons (IFN-I).[1] The integrity of the cGAMP stock solution is the single most critical variable in these assays; degradation or concentration errors propagate logarithmically through downstream

Mechanism of Action (STING Pathway)

Figure 1: The cGAS-STING signaling cascade. 2',3'-cGAMP acts as the pivotal agonist bridging DNA sensing to immune transcription.[1]

Physicochemical Properties & Critical Considerations

Before dissolution, one must acknowledge that "Ammonium Salt" is not a fixed stoichiometric definition.[1] The number of ammonium counter-ions (

Table 1: Technical Specifications

| Property | Specification | Notes |

| Chemical Formula | ||

| MW (Free Acid) | 674.42 g/mol | Use this for molarity correction if CoA lists content %.[1] |

| MW (Ammonium Salt) | Batch Specific (~708 - 720 g/mol ) | CRITICAL: Refer to label/CoA for exact MW.[1] |

| Solubility | Water: > 50 mg/mL (Excellent)PBS: > 25 mg/mLDMSO: Soluble (often > 20 mg/mL) | Water is preferred for stock to avoid DMSO toxicity in sensitive cell lines.[1] |

| 259 - 260 nm | ||

| Extinction Coeff.[1] ( | At pH 7.5 (Tris-HCl).[1][3][4] | |

| Stability (Solid) | 1-2 years at -20°C | Hygroscopic; keep desiccated.[1] |

| Stability (Solution) | ~6 months at -20°C | Avoid freeze-thaw cycles (>3 cycles degrades activity).[1] |

Protocol: Preparation of 5 mM Stock Solution

This protocol targets a 5 mM stock concentration, which is versatile for downstream dilutions (typically ranging from 10 nM to 100

Equipment & Reagents[1][5][6][7]

-

Solid: 2',3'-cGAMP Ammonium Salt (Store at -20°C).

-

Solvent: Nuclease-free, endotoxin-free water (Molecular Biology Grade).[1]

-

Note: While PBS can be used, pure water is recommended for the high-concentration stock to prevent salt precipitation upon freezing.

-

-

Vessels: LoBind microcentrifuge tubes (Protein/DNA low binding).

-

Filtration: 0.22

m PES or PVDF syringe filter (low dead volume).[1] -

QC: UV-Vis Nano-Spectrophotometer.

Step-by-Step Workflow

Phase 1: Calculation & Weighing[1]

-

Retrieve Certificate of Analysis (CoA): Locate the specific Molecular Weight (MW) and Purity for your lot.[1]

-

Example: If Lot #123 has MW = 710.5 g/mol .[1]

-

-

Calculate Mass for 5 mM:

[1]-

Target: To prepare 1 mL of 5 mM solution:

- .[1]

-

-

Weighing: Accurately weigh the powder into a microcentrifuge tube.

-

Tip: If the amount is small (< 1 mg), it is more accurate to dissolve the entire vial contents by adding a calculated volume of solvent based on the vendor's stated mass, rather than weighing.

-

Phase 2: Dissolution[1]

-

Add Solvent: Add the calculated volume of Nuclease-free water.

-

Mix: Vortex gently for 15-30 seconds. Spin down briefly.

-

Visual Check: Ensure the solution is perfectly clear. No particulates should remain.[1]

-

pH Check (Optional but Recommended): Spot 1

L on pH paper.[1] Ammonium salts can be slightly acidic.[1] If pH < 6.0, consider buffering with 10 mM Tris (pH 7.[1]5) instead of water, provided this does not interfere with downstream LC-MS.

Phase 3: Quality Control (Self-Validation)

Do not proceed to aliquoting without verifying concentration.

-

Dilution: Prepare a 1:50 dilution (2

L stock + 98 -

Blank: Use the same solvent (Water/Buffer).[1]

-

Measure: Read Absorbance at 260 nm (

). -

Verify:

[1]-

Example: If

and pathlength = 1 cm: - .[1]

-

Acceptance Criteria:

of target.

-

Phase 4: Sterilization & Storage[1]

-

Filter: Pass the solution through a 0.22

m sterile filter into a fresh tube. -

Aliquot: Dispense into single-use aliquots (e.g., 10-50

L) to prevent freeze-thaw degradation. -

Label: Date, Concentration, Solvent, Lot #.

-

Store: -20°C (Standard) or -80°C (Long term).

Application Workflow: Dilution Strategy

When using the stock for cellular assays (e.g., THP-1 dual reporter cells), serial dilutions must be performed in the assay medium, not water, to maintain physiological pH.[1]

Figure 2: Workflow for the preparation of cGAMP ammonium salt stock solution.

Dilution Table (Example)

| Target Assay Conc. | Dilution Step | Solvent |

| 5 mM (Stock) | -- | Water |

| 100 | 1:50 (2 | Cell Culture Media |

| 10 | 1:10 from 100 | Cell Culture Media |

| 1 | 1:10 from 10 | Cell Culture Media |

Troubleshooting & FAQ

Q: Why use the Ammonium Salt over the Sodium Salt? A: The ammonium salt is often preferred for LC-MS/MS applications where non-volatile salts (Sodium) can suppress ionization or clog sources.[1] It is also used when specific solubility parameters in organic co-solvents are required.

Q: My stock solution precipitated after thawing. A: This can happen if the concentration is too high (>50 mM) or the temperature is too low.[1] Vortex vigorously and warm to 37°C for 5 minutes. If it persists, the ammonium salt may have converted to a less soluble form or pH shifted; check pH.

Q: Can I autoclave the stock? A: NO. Cyclic dinucleotides are heat-stable to a degree, but autoclaving (121°C) will hydrolyze the phosphodiester bonds.[1] Use filtration only.[1]

References

-

Li, L., et al. (2013).[1] Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs. Nature Chemical Biology, 10(12), 1043-1048.[1]

-

Gao, P., et al. (2013).[1] Structure-function analysis of STING activation by c[G(2',5')pA(3',5')p] and targeting by antiviral molecules.[1] Cell, 154(4), 748-762.[1]

-

Cayman Chemical. (2023).[1] 2'3'-cGAMP (ammonium salt) Product Information & Solubility Data.

-

Jena Bioscience. (2023).[1] 2',3'-cGAMP Sodium Salt Datasheet and Stability.

Sources

Application Note: In Vivo Delivery Strategies for 2',3'-cGAMP Ammonium Salt in Murine Models

Abstract & Executive Summary

2',3'-cyclic GMP-AMP (2',3'-cGAMP) is the endogenous high-affinity ligand for the Stimulator of Interferon Genes (STING) adaptor protein.[1][2] Unlike bacterial cyclic dinucleotides (CDNs) which typically bear 3'-5' linkages, mammalian 2',3'-cGAMP contains a unique non-canonical 2'-5' phosphodiester bond.[1] This structural feature confers high affinity for STING variants (including

For researchers utilizing 2',3'-cGAMP ammonium salt , successful in vivo application requires navigating two opposing physical realities: the molecule's high water solubility (facilitating easy formulation) versus its poor membrane permeability and rapid enzymatic degradation in plasma.[1] This guide details the protocols for Intratumoral (IT) administration—the gold standard for solid tumors—and provides context for Systemic (IP/IV) dosing, emphasizing the requisite high-dose thresholds needed to overcome ENPP1 clearance.[1]

Mechanistic Grounding & Challenges

The STING Signaling Axis

Upon delivery into the cytosol, 2',3'-cGAMP binds STING dimers residing on the endoplasmic reticulum (ER). This binding induces a conformational change, translocating STING to the Golgi, where it recruits TANK-binding kinase 1 (TBK1).[1] TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), triggering the transcription of Type I interferons (IFN-

The ENPP1 Barrier

A critical failure mode in cGAMP experiments is under-dosing during systemic delivery.[1] ENPP1, abundant in plasma and on the surface of hepatocytes, hydrolyzes the 2'-5' linkage of cGAMP, converting it into inactive linear nucleotides.

-

Implication: "Naked" cGAMP (dissolved only in PBS) has a half-life of minutes in circulation.[1]

-

Solution: Direct Intratumoral (IT) injection bypasses initial systemic clearance, delivering high local concentrations to tumor-resident dendritic cells (DCs) and macrophages.[1]

Pathway Visualization

The following diagram illustrates the signaling cascade and the point of ENPP1 interference.

Caption: Figure 1: The cGAS-STING signaling axis showing the critical degradation node by ENPP1 which limits systemic efficacy of naked cGAMP.[1]

Reagent Preparation (Ammonium Salt)

The ammonium salt form of 2',3'-cGAMP is highly soluble in water. Unlike the sodium salt, it may have a slightly lower pH upon reconstitution, but in physiological buffers (PBS), it buffers readily.[1]

Storage: Lyophilized powder at -20°C or -80°C. Stability: Avoid repeated freeze-thaw cycles. Aliquot immediately after reconstitution.

Stock Solution Protocol (1 mg/mL and 5 mg/mL)[1]

-

Vehicle: Use Endotoxin-Free Water or Sterile PBS (pH 7.4) .[1] Avoid DMSO for in vivo use if possible, though cGAMP is soluble in it. PBS is preferred for direct injection compatibility.

-

Calculation:

-

Sterilization: Pass through a 0.22 µm PES syringe filter .

-

Aliquot: Dispense into single-use aliquots (e.g., 50 µL) and store at -80°C.

Protocol A: Intratumoral (IT) Injection

The Gold Standard for "Naked" cGAMP[1]

This method delivers the agonist directly to the tumor microenvironment (TME), saturating tumor-associated macrophages and DCs while minimizing systemic ENPP1 exposure.[1]

Experimental Parameters

| Parameter | Specification | Notes |

| Mouse Strain | C57BL/6, BALB/c | Syngeneic models (e.g., B16-F10, 4T1, CT26).[1] |

| Tumor Size | 50 - 100 mm³ | Inject when palpable but not necrotic.[1] |

| Dose per Injection | 5 µg - 25 µg | Most common effective range: 10 µg .[1] |

| Injection Volume | 20 µL - 50 µL | Keep volume low to prevent leakage/backflow.[1] |

| Frequency | 2-3 doses | E.g., Days 0, 3, 6 or Days 0, 4, 8. |

| Vehicle Control | PBS (Endotoxin-free) | Essential to rule out injection trauma effects.[1] |

Step-by-Step Procedure

-

Tumor Establishment: Inoculate mice subcutaneously (s.c.) with tumor cells (e.g.,

B16-F10 cells).[1][3] Monitor growth until tumors reach ~50 mm³ (approx. 7-10 days).[1] -

Reagent Prep: Thaw a 1 mg/mL stock aliquot of 2',3'-cGAMP. Dilute to 0.5 mg/mL with sterile PBS.

-

Calculation: To inject 10 µg in 20 µL , you need a concentration of 0.5 mg/mL.

-

-

Anesthesia: Induce anesthesia using Isoflurane (2-3%).[1]

-

Injection:

-

Use a 29G or 30G insulin syringe .

-

Insert the needle into the tumor mass.

-

Slowly inject 20 µL.

-

Tip: Pause for 5-10 seconds before withdrawing the needle to prevent backflow.

-

-

Monitoring: Measure tumor volume with calipers every 2-3 days.

Protocol B: Systemic Administration (IP)

High-Dose Requirement for Naked Agonist[1]

Systemic delivery of naked cGAMP is generally inefficient due to rapid clearance. However, if IT injection is not feasible (e.g., disseminated models), high doses are required.[1]

Experimental Parameters

| Parameter | Specification | Notes |

| Route | Intraperitoneal (IP) | IV is possible but rapid renal clearance is an issue.[1] |

| Dose | 10 mg/kg - 20 mg/kg | significantly higher than IT (approx 100x).[1] |

| Frequency | Daily or Every Other Day | Sustained exposure is needed. |

| Vehicle | PBS | Ensure pH is neutral. |

Step-by-Step Procedure

-

Reagent Prep: Prepare a high-concentration stock (5 mg/mL ).

-

Injection: Secure the mouse and inject into the lower right quadrant of the abdomen using a 27G needle.

-

Note: Expect lower efficacy compared to IT unless combined with checkpoint inhibitors (e.g., anti-PD-1) or formulated in liposomes.[1]

Experimental Workflow & Validation

To confirm successful delivery and STING activation, the following workflow should be implemented.

Caption: Figure 2: Experimental workflow for validating 2',3'-cGAMP efficacy in vivo.[1]

Validation Assays

-

Acute Response (4-24 hours): Harvest tumor tissue or serum.[1] Perform ELISA for murine IFN-

(e.g., BioLegend or R&D Systems kits).[1] STING activation triggers a rapid spike in type I interferons. -

Cellular Response (Day 7+): Dissociate tumors and stain for CD45+, CD3+, CD8+ T cells.[1] Successful therapy should show increased CD8+ infiltration compared to PBS controls.

References

-

Deng, L., et al. (2014). STING-Dependent Cytosolic DNA Sensing Promotes Radiation-Induced Type I Interferon-Dependent Antitumor Immunity in Immunogenic Tumors.[1] Immunity.

-

Corrales, L., et al. (2015). Direct Activation of STING in the Tumor Microenvironment Leads to Potent and Systemic Tumor Regression and Immunity. Cell Reports.

-

Li, L., et al. (2014). Hydrolysis of 2'3'-cGAMP by ENPP1 and design of non-hydrolyzable analogs.[1] Nature Chemical Biology.

-

Sivick, K. E., et al. (2018). Magnitude of Therapeutic STING Activation Determines CD8+ T Cell-Mediated Anti-tumor Immunity.[1] Cell Reports.

-

InvivoGen. 2'3'-cGAMP Technical Data Sheet.

Sources

Troubleshooting & Optimization

resolving solubility issues with 2',3'-cGAMP ammonium salt at high concentrations

This guide serves as a specialized technical resource for researchers encountering solubility challenges with 2',3'-cGAMP ammonium salt , particularly at the high concentrations required for in vivo administration or advanced formulation (e.g., liposomal loading).[1]

Product Category: Cyclic Dinucleotide (CDN) Immunostimulants Focus: Solubility Optimization & High-Concentration Formulation Target Audience: Formulation Scientists, Immunologists, Drug Delivery Specialists[1]

Part 1: The Solubility Paradox

2',3'-cGAMP is a zwitterionic molecule with phosphate groups that are negatively charged at physiological pH.[1] While the ammonium salt form is generally highly water-soluble, researchers often hit a "solubility wall" when attempting to prepare stocks >10 mg/mL in physiological buffers (like PBS) rather than pure water.[1]

The Core Issue: Directly dissolving high concentrations of cGAMP ammonium salt into high-salt buffers (like 1x PBS) often leads to ionic strength-mediated precipitation or "salting out."[1] The ammonium counter-ions can exchange with sodium in the buffer, leading to transient aggregation or incomplete dissolution.[1]

Part 2: Troubleshooting Guide (Q&A)

Q1: I need a concentration of 20–50 mg/mL for an in vivo study. Why does it precipitate in PBS?

Diagnosis: You are likely experiencing the "common ion effect" or ionic saturation. While cGAMP is soluble in water up to ~35–50 mg/mL, its solubility drops significantly in the presence of 150 mM NaCl (PBS).[1] Solution:

-

Dissolve in Water First: Prepare your master stock in nuclease-free water at 2x the desired final concentration (e.g., 100 mg/mL).[1] The ammonium salt is extremely soluble in pure water.

-

Dilute with Hypertonic Buffer: Dilute this water stock 1:1 with a 2x concentrated PBS or saline solution. This prevents the initial "shock" of high salt preventing solvation.

-

Alternative (Co-solvent): For >20 mg/mL, use a co-solvent system. Dissolve in a small volume of DMSO (up to 10% final volume) before adding the aqueous phase.[1]

Q2: My solution is cloudy after vortexing. Can I heat it?

Diagnosis: Kinetic entrapment. The powder has formed a "gel" layer on the outside that prevents water from reaching the core. Protocol:

-

Heat: Yes, but strictly controlled.[1] You may heat to 40–50°C for 5–10 minutes.

-

Sonication: This is more effective than heat. Sonicate in a water bath for 10–15 minutes.

-

Warning: Do not boil (>90°C) as this risks hydrolysis of the phosphodiester bonds, especially in the ammonium salt form which can be slightly acidic.[1]

Q3: Does the ammonium counter-ion affect pH?

Diagnosis: Yes. Ammonium salts of nucleotides can yield a slightly acidic solution (pH ~5.5–6.[1]0) when dissolved at high concentrations.[1] Solution:

-

Check pH using a micro-probe.

-

If the pH is < 6.5 and you are injecting in vivo, adjust carefully with dilute NaOH (0.1 N) to pH 7.4.[1]

-

Note: If you are loading into liposomes (e.g., via remote loading), the ammonium gradient is actually beneficial and should be maintained.[1]

Q4: How do I store high-concentration stocks?

Best Practice:

-

Aliquot immediately: Avoid freeze-thaw cycles.

-

Temperature: -80°C is preferred for long-term (>1 month).[1] -20°C is acceptable for short-term.[1][2][3][4]

-

Buffer: Stocks in pure water are prone to pH drift over years; stocks in TE buffer (10 mM Tris, 1 mM EDTA, pH 7.[1]5) are more stable but check downstream compatibility.

Part 3: Comparative Solubility Data

The following data aggregates solubility limits observed in standard laboratory conditions.

| Solvent System | Max Solubility (Approx.) | Preparation Method | Recommended Use |

| Pure Water (Nuclease-Free) | ~50 mg/mL | Vortex + Mild Sonication | Master Stock |

| PBS (pH 7.4) | ~10–15 mg/mL | Add solid to buffer (slow) | Cell Culture (Low Conc) |

| DMSO | ~50–100 mg/mL | Vortex | In Vivo Formulation (diluted) |

| Ethanol | < 1 mg/mL | N/A | Precipitation/Washing |

| Physiological Saline (0.9%) | ~20 mg/mL | Dilute from Water Stock | In Vivo Injection |

Part 4: High-Concentration Preparation Workflow

This protocol is designed for preparing a 50 mg/mL stock for in vivo use.

Materials:

-

Sterile Nuclease-Free Water[1]

-

10x PBS (Sterile)[1]

-

0.22 µm PES Syringe Filter (Low protein binding)[1]

Step-by-Step:

-

Weighing: Accurately weigh 50 mg of cGAMP ammonium salt into a sterile 1.5 mL microcentrifuge tube.

-

Primary Solvation: Add 800 µL of Nuclease-Free Water.

-

Do not add PBS yet.[1]

-

-

Dispersion: Vortex vigorously for 30 seconds. If clumps remain, sonicate in a water bath at 40°C for 5 minutes until clear.[1]

-

Buffering: Add 100 µL of 10x PBS .

-

This brings the salt concentration to 1x physiological levels without crashing out the cGAMP.

-

-

Volume Adjustment: Add water to bring the final volume to 1.0 mL .

-

Sterilization: Filter through a 0.22 µm PES filter.

-

Note: Expect ~10% volume loss in the filter dead volume.

-

-

QC: Check pH (target 7.2–7.5) and concentration (A260 measurement, using ε = 25,000 M⁻¹cm⁻¹ approx, or HPLC).

Part 5: Visualizing the Logic

Diagram 1: Solubility Decision Tree

Caption: Decision matrix for solubilizing cGAMP based on target concentration to avoid salt-induced precipitation.

Diagram 2: STING Pathway Activation Context

Caption: Mechanism of Action: cGAMP acts as the direct high-affinity ligand for STING, triggering the interferon response.[1]

Part 6: References

Sources

optimizing liposome encapsulation efficiency for 2',3'-cGAMP delivery

This is Level 2 Technical Support for the Nucleic Acid Delivery Division .

Below is your specialized troubleshooting and optimization guide for 2',3'-cGAMP encapsulation . This guide moves beyond basic protocols to address the physicochemical constraints of encapsulating a hydrophilic, dianionic cyclic dinucleotide (CDN).

Ticket ID: cGAMP-OPT-2024 Subject: Optimizing Encapsulation Efficiency (EE) & Stability Assigned Specialist: Senior Application Scientist, Formulation Chemistry

The Core Problem: Why is my EE% so low?

Diagnosis: If you are using a standard "Thin Film Hydration" method with neutral lipids (e.g., DOPC/Cholesterol), your Encapsulation Efficiency (EE) will likely be <5-10% .

The Science: 2',3'-cGAMP is a small, hydrophilic, dianionic molecule (~700 Da). Unlike hydrophobic drugs, it does not partition into the lipid bilayer. Unlike large mRNA strands, it is too small to be easily physically entrapped by simple volume capture.

The Solution: The Electrostatic Trap To achieve EE >50-80%, you must utilize electrostatic condensation . You need a cationic counter-ion in your lipid mix to bind the negatively charged phosphates on the cGAMP.

The Formulation Architect: Lipid Selection

| Component Type | Recommended Lipid | Function | Molar Ratio (Start) |

| Cationic Lipid | DOTAP (or DLin-MC3-DMA for LNP) | Provides positive charge (N) to bind cGAMP phosphates (P). | 40-50% |

| Helper Lipid | DOPE | Fusogenic lipid; promotes hexagonal phase transition for endosomal escape. | 30-40% |

| Stabilizer | Cholesterol | Increases bilayer rigidity and stability in circulation. | 10-20% |

| Stealth Agent | DSPE-PEG2000 | Prevents serum protein aggregation (protein corona). | 1-5% |

Methodology: The Process Engineer

Directive: Stop using Thin Film Hydration for cGAMP if you require high efficiency. Switch to Ethanol Injection or Microfluidic Mixing .

Protocol A: Microfluidic Mixing (Gold Standard)

Best for: Scalability, PDI < 0.2, EE > 85%

-

Aqueous Phase: Dissolve 2',3'-cGAMP in Citrate Buffer (pH 4.0) or PBS (pH 7.4).

-

Note: If using ionizable lipids (e.g., MC3), use pH 4.0. If using permanent cationic (DOTAP), pH 7.4 is acceptable.

-

-

Organic Phase: Dissolve lipids in Ethanol.

-

Mixing: Flow Rate Ratio (FRR) of 3:1 (Aqueous:Ethanol). Total Flow Rate (TFR) > 12 mL/min.[1]

-

Dialysis: Dialyze immediately against PBS to remove ethanol and neutralize pH.

Protocol B: Ethanol Injection (Benchtop Alternative)

Best for: Low cost, moderate throughput

-

Prepare lipids in ethanol (e.g., 20 mg/mL).

-

Prepare cGAMP in aqueous buffer (stirring rapidly at 600 RPM).

-

Inject ethanol phase into aqueous phase using a syringe pump (controlled rate: e.g., 1 mL/min).

-

Critical Step: The N/P Ratio (Nitrogen-to-Phosphate) must be optimized.

Visualization: Microfluidic Workflow

Caption: Microfluidic workflow utilizing rapid mixing to induce electrostatic condensation of cGAMP with cationic lipids.

Troubleshooting: The QC Analyst

Issue 1: "My particles aggregate immediately upon adding to cell culture media."

-

Root Cause: The "Zeta Potential Flip." Cationic liposomes (positive charge) attract anionic serum proteins (albumin), forming a protein corona that bridges particles together.

-

Fix: Increase DSPE-PEG2000 content to 5-10% (molar). The PEG layer provides steric hindrance, preventing protein adsorption.

-

Alternative: Ensure your N/P ratio isn't excessively high. A near-neutral surface charge (after cGAMP loading) is ideal for stability, though positive is better for uptake.

Issue 2: "My Encapsulation Efficiency is stuck at 30%."

-

Root Cause: Incorrect N/P Ratio. You likely have too much drug and not enough lipid counter-charge.

-

Calculation Check:

-

cGAMP has 2 Phosphate groups .

-

DOTAP has 1 Nitrogen (Ammonium) group .

-

Target N/P Ratio: Start at 4:1 (4 DOTAP molecules for every 1 cGAMP molecule).

-

Formula:

-

Issue 3: "The particles are leaking cGAMP during storage."

-

Root Cause: Fluidity of the membrane.

-

Fix: Increase Cholesterol to 30-40%. Cholesterol fills the gaps in the lipid bilayer, reducing permeability to small hydrophilic molecules like cGAMP.

Functional Validation: The Biologist

Encapsulation is useless if the drug is not delivered to the cytosol. cGAMP must activate STING (Stimulator of Interferon Genes) on the Endoplasmic Reticulum.[2]

The Bio-Assay: Do not rely solely on uptake (fluorescence). You must measure IRF3 phosphorylation or IFN-beta secretion .

Visualization: STING Signaling Pathway

Caption: Mechanism of action: Liposomal delivery facilitates endosomal escape, allowing cGAMP to bind STING on the ER.

Frequently Asked Questions (FAQs)

Q: Can I use UV-Vis to quantify encapsulated cGAMP? A: Yes, but you must separate free drug first.

-

Spin down liposomes (or use Amicon Ultra filters, 10k MWCO).

-

Measure the filtrate (Free Drug).

-

Lyse the liposomes in the retentate using 0.1% Triton X-100 to release the payload.

-

Measure absorbance at 256 nm .

-

Warning: Lipids scatter light.[3][4] Always use a "Lipid Only" blank or HPLC for accuracy.

Q: Why use DOTAP instead of DLin-MC3-DMA (Ionizable)? A:

-

DOTAP (Permanently Cationic): Easier to use on a benchtop. Good for in vitro work. High toxicity in vivo at high doses.

-

Ionizable Lipids (DLin-MC3-DMA): The clinical standard (e.g., COVID vaccines). Neutral at pH 7.4 (safer), cationic at pH 4.0 (for loading) and pH 5.0 (endosome). Use this for in vivo animal studies.

Q: What is the optimal size for cGAMP liposomes? A: Target 80 nm - 120 nm .

-

< 80 nm: Low internal volume, lower payload capacity.

-

150 nm: Preferentially taken up by macrophages (liver/spleen clearance) rather than target tumor/immune cells.

References

-

Koshy, S. T., et al. (2017). Enhanced immune activation using cyclic dinucleotide-loaded liposomes. Journal of Controlled Release. Link